![molecular formula C18H27NO4 B5437057 (3aS,5S,6S,7aR)-2-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol](/img/structure/B5437057.png)
(3aS,5S,6S,7aR)-2-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol
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Overview
Description
(3aS,5S,6S,7aR)-2-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol is a complex organic compound with a unique structure that includes a furan ring, an oxane ring, and an octahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,5S,6S,7aR)-2-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan and oxane rings, followed by their attachment to the octahydroisoindole core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. Optimization of reaction parameters such as catalyst loading, solvent choice, and reaction temperature is crucial for efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the furan or oxane rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology: In biological research, the compound’s potential bioactivity is of interest. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which (3aS,5S,6S,7aR)-2-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3aS,5S,6S,7aR)-2-[[5-(oxan-2-yl)furan-2-yl]methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c20-15-7-12-9-19(10-13(12)8-16(15)21)11-14-4-5-18(23-14)17-3-1-2-6-22-17/h4-5,12-13,15-17,20-21H,1-3,6-11H2/t12-,13+,15-,16-,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLRIXVYFYJHB-NLZYTJHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(O2)CN3CC4CC(C(CC4C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)C2=CC=C(O2)CN3C[C@H]4C[C@@H]([C@H](C[C@H]4C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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